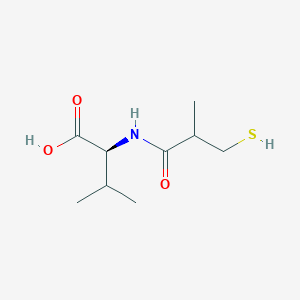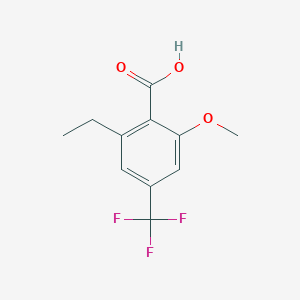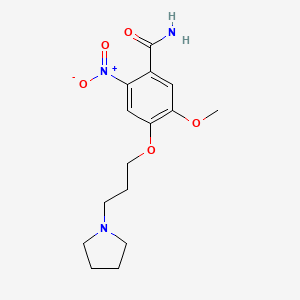
Silane, (3-iodophenyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (3-iodophenyl)trimethyl- is an organosilicon compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3-iodophenyl)trimethyl- typically involves the reaction of 3-iodophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under an inert atmosphere, often using dry solvents to prevent hydrolysis of the silane .
Industrial Production Methods: Industrial production methods for Silane, (3-iodophenyl)trimethyl- are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, (3-iodophenyl)trimethyl- undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions, forming carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, often in the presence of a base.
Cross-Coupling Reactions: Palladium or nickel catalysts are typically used along with appropriate ligands and bases.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylsilanes.
Cross-Coupling Reactions: Products are typically biaryl compounds or other coupled products.
Reduction Reactions: The major product is the corresponding phenylsilane.
Wissenschaftliche Forschungsanwendungen
Silane, (3-iodophenyl)trimethyl- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Silane, (3-iodophenyl)trimethyl- in chemical reactions involves the activation of the silicon-carbon bond, which facilitates various transformations. The iodine atom serves as a leaving group in substitution and cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds . The silicon atom can stabilize reaction intermediates through hyperconjugation and inductive effects, enhancing the reactivity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Phenyl(trimethyl)silane: Lacks the iodine substituent, making it less reactive in substitution and cross-coupling reactions.
(4-Iodophenyl)(trimethyl)silane: Similar structure but with the iodine atom in the para position, which can influence the reactivity and selectivity in certain reactions.
(3-Bromophenyl)(trimethyl)silane: Similar reactivity but with bromine as the leaving group, which can affect the reaction conditions and products.
Uniqueness: Silane, (3-iodophenyl)trimethyl- is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine or chlorine. This enhances its reactivity in various chemical transformations, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
63520-49-0 |
|---|---|
Molekularformel |
C9H13ISi |
Molekulargewicht |
276.19 g/mol |
IUPAC-Name |
(3-iodophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ISi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 |
InChI-Schlüssel |
HVBLGOGCBCNKEX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=CC=C1)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8548152.png)


![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)

![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]vinyl]imidazole](/img/structure/B8548187.png)




![5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8548232.png)
